molecular formula C13H14N2O2 B123280 (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide CAS No. 145441-01-6

(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide

Cat. No. B123280
M. Wt: 230.26 g/mol
InChI Key: GWRNZKZNEMXLEA-UHFFFAOYSA-N
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Description

(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide, also known as A-84, is a synthetic compound that belongs to the family of isoxazolecarboxamides. A-84 has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.

Mechanism Of Action

(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide exerts its effects through the modulation of the sigma-1 receptor, a transmembrane protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein trafficking. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide binds to the sigma-1 receptor with high affinity and can modulate its activity in a ligand-dependent manner. The exact mechanism of action of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is still not fully understood, but it is believed to involve the regulation of intracellular calcium levels and the activation of various signaling pathways.

Biochemical And Physiological Effects

(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In vitro, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide can modulate the activity of various ion channels, including voltage-gated calcium channels, sodium channels, and potassium channels. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide can also regulate the release of neurotransmitters, such as glutamate and acetylcholine. In vivo, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide can improve cognitive function, reduce inflammation, and modulate the immune response.

Advantages And Limitations For Lab Experiments

One of the main advantages of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is its high selectivity and affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various cellular processes. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide also has a relatively short half-life, which can limit its efficacy in certain applications.

Future Directions

There are several future directions for research on (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists and antagonists based on the structure of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases, cancer, and autoimmune diseases. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide to optimize its therapeutic potential.

Synthesis Methods

(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is synthesized through a multistep process that involves the reaction of 4-methyl-3-nitrobenzoic acid with 1-phenylethylamine, followed by reduction, cyclization, and deprotection steps. The final product is obtained as a white crystalline solid with a purity of over 98%.

Scientific Research Applications

(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and stroke. In oncology, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In immunology, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases.

properties

CAS RN

145441-01-6

Product Name

(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-methyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H14N2O2/c1-9-8-12(15-17-9)13(16)14-10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,16)

InChI Key

GWRNZKZNEMXLEA-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2

Other CAS RN

145441-02-7
145441-03-8

synonyms

3-Isoxazolecarboxamide, 5-methyl-N-(1-phenylethyl)-, (+-)-

Origin of Product

United States

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